Enclomiphene citrate
Overview
Description
Enclomiphene citrate is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily used to treat male hypogonadism by increasing gonadotropin secretion, which in turn stimulates the production of testosterone . This compound is one of the two stereoisomers of clomiphene citrate, the other being zuclomiphene .
Mechanism of Action
Target of Action
Enclomiphene citrate, also known as trans-Clomiphene citrate, primarily targets the estrogen receptors (ER) in the pituitary gland . These receptors play a crucial role in the hypothalamic-pituitary-gonadal axis, which is responsible for the regulation of reproductive hormones.
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It functions by antagonizing the estrogen receptors in the pituitary gland . This antagonism disrupts the negative feedback loop by estrogen towards the hypothalamic-pituitary-gonadal axis . As a result, there is an increase in the secretion of gonadotropins .
Biochemical Pathways
The disruption of the negative feedback loop by estrogen leads to an increased output of Gonadotropin-releasing hormone (GnRH) from the hypothalamus . This subsequently enhances the pituitary gland’s release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones stimulate the testes to produce testosterone naturally .
Pharmacokinetics
This compound is administered orally and is metabolized in the liver by CYP2D6 and CYP3A4 . It has an elimination half-life of approximately 10 hours . The pharmacokinetic properties of this compound contribute to its bioavailability and its ability to consistently increase serum testosterone levels into the normal range .
Result of Action
The primary molecular effect of this compound’s action is the elevation of endogenous testosterone levels . On a cellular level, this increase in testosterone can help alleviate symptoms associated with low testosterone, such as fatigue, decreased libido, and loss of muscle mass .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as liver function and the presence of certain enzymes, can impact the metabolism and effectiveness of the drug .
Biochemical Analysis
Biochemical Properties
Enclomiphene citrate acts by antagonizing the estrogen receptor (ER) in the pituitary gland . This action disrupts the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis, ultimately resulting in an increase in gonadotropin secretion . This increase in gonadotropin secretion then stimulates the testes to produce more testosterone .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are necessary for increasing endogenous testosterone . This can lead to improved sperm production and fertility in men with low testosterone levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors in the pituitary gland . This binding antagonizes the receptors, disrupting the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis . This disruption allows for increased production of FSH and LH, which in turn stimulates the testes to produce more testosterone .
Temporal Effects in Laboratory Settings
Long-term use of this compound has been reported to be well-tolerated and does not cause as many adverse effects as testosterone replacement therapy .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related studies on Clomiphene citrate have shown dose-dependent adverse effects on fertilization and early embryogenesis in mice .
Metabolic Pathways
This compound is metabolized in the liver by the enzymes CYP2D6 and CYP3A4
Transport and Distribution
It is known that this compound is administered orally and is metabolized in the liver .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with estrogen receptors located in the cells of the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enclomiphene citrate involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-diethylaminoethoxy)benzophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with citric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis method using a single solvent, such as dichloromethane. This method simplifies the process by eliminating the need for intermediate isolation and solvent exchange .
Chemical Reactions Analysis
Types of Reactions: Enclomiphene citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enclomiphene citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective estrogen receptor modulators.
Biology: Investigated for its effects on hormonal regulation and reproductive health.
Comparison with Similar Compounds
Clomiphene citrate: A mixture of enclomiphene and zuclomiphene, used for similar therapeutic purposes but with a broader spectrum of action.
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Uniqueness: Enclomiphene citrate is unique in its selective action on estrogen receptors in the hypothalamus, leading to fewer side effects compared to clomiphene citrate, which affects estrogen receptors throughout the body . This selective action makes this compound a more favorable option for treating male hypogonadism with a lower risk of adverse effects .
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7599-79-3, 50-41-9 | |
Record name | Enclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.